(4-bromobut-3-en-2-yl)benzene
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Overview
Description
(4-bromobut-3-en-2-yl)benzene is an aromatic compound that belongs to the class of benzene derivatives. It is characterized by a benzene ring attached to a 4-bromobut-3-en-2-yl group. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromobut-3-en-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) in a continuous-flow photoreactor. This method offers high productivity and improved selectivity compared to traditional batch-mode synthesis . Another method involves the use of transition metal-catalyzed cross-electrophile coupling reactions, which allow for the preparation of enantioenriched aryl/vinyl alkyl carbinol esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale continuous-flow processes. These processes are optimized for high yield and efficiency, utilizing green solvents and minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
(4-bromobut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Transition Metal Catalysts: Such as nickel and cobalt, used in cross-electrophile coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, alcohols, ketones, and alkanes .
Scientific Research Applications
(4-bromobut-3-en-2-yl)benzene has diverse applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-bromobut-3-en-2-yl)benzene involves electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted benzene derivatives. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity . Additionally, the compound can undergo solvolysis via an S_N2 mechanism, where the bromine atom is replaced by a nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the benzene ring.
1-Bromo-2-butyne: Contains a triple bond instead of a double bond.
Uniqueness
(4-bromobut-3-en-2-yl)benzene is unique due to its combination of an aromatic benzene ring and a brominated allylic group, which imparts distinct reactivity and versatility in various chemical reactions.
Properties
CAS No. |
119405-99-1 |
---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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